N-Acetyl-4'-tetrahydropyranylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

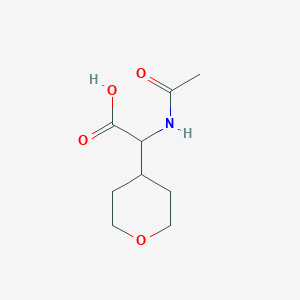

2-acetamido-2-(oxan-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-6(11)10-8(9(12)13)7-2-4-14-5-3-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQXOUISLXTTBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1CCOCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-Acetyl-4'-tetrahydropyranylglycine

Abstract

N-Acetyl-4'-tetrahydropyranylglycine is a non-proteinogenic amino acid derivative with potential applications in medicinal chemistry and drug development. A comprehensive understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation and analytical method development. This technical guide provides a detailed overview of the known structural and physical characteristics of this compound. Due to the limited availability of public experimental data for several key properties, this document also furnishes detailed, field-proven experimental protocols for their determination. These methodologies are presented to empower researchers to generate robust and reliable data, thereby accelerating their research and development efforts.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery, the adage "a potent molecule is not always a successful drug" holds significant truth. The journey of a drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties. These intrinsic characteristics, including lipophilicity, solubility, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] An otherwise highly potent compound can fail in development due to poor solubility, low permeability across biological membranes, or rapid metabolism, all of which are dictated by its fundamental physical and chemical attributes.[3]

Therefore, the early and accurate characterization of these properties is not merely a data collection exercise; it is a critical component of a risk-mitigation strategy in drug development.[3][4] This guide focuses on this compound, a molecule of interest for its unique structural motifs—an N-acetylated amino acid core appended with a tetrahydropyran (THP) ring. The THP moiety is often incorporated by medicinal chemists to modulate solubility and lipophilicity, making a thorough investigation of these parameters for this specific molecule particularly salient.

This document serves as a foundational resource for researchers, providing both the available data for this compound and the detailed methodologies required to elucidate the currently undetermined, yet critical, physicochemical parameters.

Molecular and Structural Data

A foundational understanding of a molecule begins with its structural and basic physical data. The following table summarizes the currently available information for this compound.

| Property | Value | Source |

| IUPAC Name | 2-acetamido-2-(oxan-4-yl)acetic acid | Fluorochem[4] |

| CAS Number | 1219171-26-2 | Fluorochem[4] |

| Molecular Formula | C₉H₁₅NO₄ | Fluorochem[4] |

| Molecular Weight | 201.22 g/mol | Fluorochem[4] |

| Physical State | Solid | Fluorochem[4] |

| Purity | ≥97% | Fluorochem[4] |

| Canonical SMILES | CC(=O)NC(C(=O)O)C1CCOCC1 | Fluorochem[4] |

This information provides the basic identity of the compound. However, for a comprehensive understanding of its drug-like potential, further experimental characterization is necessary.

Key Physicochemical Properties and Their Determination

The following sections detail the significance of key physicochemical properties and provide robust protocols for their experimental determination in the context of this compound.

Lipophilicity (logP and logD)

Significance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[1] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species between n-octanol and water. For ionizable molecules like this compound, the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) is more relevant as it considers all ionic and neutral species.

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination

This protocol outlines the classic and reliable "shake-flask" method for determining the octanol-water distribution coefficient.[5]

Methodology:

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Saturate n-octanol with the PBS buffer by vigorously mixing equal volumes for 24 hours, then allowing the phases to separate.

-

Saturate the PBS buffer with n-octanol in the same manner. This pre-saturation is crucial to prevent volume changes during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the n-octanol-saturated PBS buffer at a known concentration (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a glass vial, combine 5 mL of the pre-saturated n-octanol with 5 mL of the drug-containing pre-saturated PBS buffer.

-

Securely cap the vial and shake gently on a mechanical shaker at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

-

Phase Separation:

-

Centrifuge the vial at a low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully sample a known volume from both the aqueous and n-octanol phases.

-

Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation:

-

The logD at pH 7.4 is calculated using the following formula: logD₇.₄ = log₁₀([Concentration in n-octanol] / [Concentration in aqueous phase])

-

Diagram: Shake-Flask logD Determination Workflow

Caption: Workflow for logD determination using the shake-flask method.

Aqueous Solubility

Significance: Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability. Poor solubility is a major hurdle in drug development, often leading to erratic absorption and low exposure.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility, which is the most accurate and relevant measure for drug discovery.

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials containing a relevant aqueous buffer (e.g., PBS at pH 7.4). The excess solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a low-binding 0.45 µm filter to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.

-

-

Result Expression:

-

Express the solubility in units of µg/mL or mg/L.

-

Ionization Constant (pKa)

Significance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. This compound contains a carboxylic acid group, which will be ionized at physiological pH. The pKa value is critical for predicting solubility, permeability, and receptor binding, as the charge state of a molecule significantly impacts these properties.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.

Methodology:

-

System Setup:

-

Use a calibrated pH meter with a high-precision electrode.

-

Prepare a solution of this compound in water or a water/co-solvent mixture at a known concentration (e.g., 0.01 M).

-

Maintain a constant temperature (e.g., 25°C) and ionic strength (e.g., with 0.15 M KCl).

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the midpoint of the steepest part of the curve or by analyzing the first derivative of the titration curve.

-

Diagram: General Physicochemical Characterization Workflow

Caption: The relationship between key physicochemical properties and their impact on ADME.

Conclusion and Future Directions

This technical guide has synthesized the available structural and physical data for this compound and provided a clear, actionable framework for the experimental determination of its most critical physicochemical properties. While the molecular structure is defined, a significant data gap exists for its lipophilicity, solubility, and ionization constant.

The protocols detailed herein for logD, thermodynamic solubility, and pKa determination represent robust, industry-standard methods. By executing these experiments, researchers can generate the essential data needed to build a comprehensive profile of this molecule. This, in turn, will enable more accurate predictions of its in vivo behavior, inform formulation strategies, and ultimately, guide the rational design of future drug candidates based on this promising scaffold. The generation of this data is a crucial next step in unlocking the full potential of this compound in drug discovery programs.

References

- Di, L., & Kerns, E. H. (2015).

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

- Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling in drug discovery. Drug discovery today, 8(7), 316-323.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.

- Manallack, D. T. (2007). The physicochemical challenges of designing drugs for oral administration. Current medicinal chemistry, 14(17), 1827-1838.

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.

- Avdeef, A. (2012).

Sources

- 1. This compound 500mg | rons [rons.odoo.com]

- 2. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.fr]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. fishersci.com [fishersci.com]

N-Acetyl-4'-tetrahydropyranylglycine CAS number and molecular structure.

Technical Data Summary: N-Acetyl-4'-tetrahydropyranylglycine

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Disclaimer: This document provides a summary of the publicly available information on this compound. It should be noted that as of the date of this publication, in-depth research articles detailing the synthesis, biological activity, and specific applications of this compound are limited. This summary is intended to serve as a foundational resource for researchers interested in this molecule.

Introduction

This compound is a non-proteinogenic amino acid derivative characterized by an N-terminal acetyl group and a tetrahydropyran ring attached to the alpha-carbon of the glycine backbone. The presence of the N-acetyl group can influence the molecule's polarity, stability, and interaction with biological systems, while the tetrahydropyran moiety is a recognized privileged scaffold in medicinal chemistry, often incorporated to improve pharmacokinetic properties.[1][2]

This document provides a consolidated overview of the known chemical and physical properties of this compound, a proposed synthetic pathway, and a discussion of its potential applications in research and drug development based on its structural features.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized in the table below. This information has been aggregated from chemical supplier databases.

| Identifier | Value | Source |

| CAS Number | 1219171-26-2 | [3][4] |

| IUPAC Name | 2-acetamido-2-(oxan-4-yl)acetic acid | [3] |

| Molecular Formula | C₉H₁₅NO₄ | [3] |

| Molecular Weight | 201.22 g/mol | [3] |

| Physical State | Solid | [3] |

| Purity | Typically ≥97% (as supplied by vendors) | [3] |

| Canonical SMILES | CC(=O)NC(C(=O)O)C1CCOCC1 | [3] |

| InChI | InChI=1S/C9H15NO4/c1-6(11)10-8(9(12)13)7-2-4-14-5-3-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) | [3] |

| InChI Key | WBQXOUISLXTTBD-UHFFFAOYSA-N | [3] |

Molecular Structure

The two-dimensional chemical structure of this compound is depicted below.

Caption: Proposed synthetic workflow for this compound.

Potential Applications and Research Directions

The structural motifs of this compound suggest several potential areas of application in drug discovery and chemical biology.

-

Medicinal Chemistry Building Block: The tetrahydropyran ring is a common bioisostere for cyclohexane and other cyclic systems, often introduced to improve solubility, reduce metabolic liability, and enhance binding to biological targets. [1][5]As such, this compound could serve as a valuable building block for the synthesis of more complex molecules with therapeutic potential.

-

Peptidomimetics and Peptide Modification: N-acetylation is a common post-translational modification that can protect peptides from degradation by aminopeptidases. [6]The incorporation of this compound into peptide sequences could be explored as a strategy to enhance their stability and pharmacokinetic profiles. The unique steric and electronic properties of the tetrahydropyran moiety could also be used to probe peptide-protein interactions.

-

Drug Metabolism and Transporter Interactions: N-acetylation is a key pathway in the metabolism of many drugs and can affect how they are transported across cell membranes. [7][8]Research into how this compound interacts with amino acid and monocarboxylate transporters could provide insights into the design of drugs with improved absorption and distribution.

Safety and Handling

Based on available safety data sheets from commercial suppliers, this compound is classified as an irritant. [9][10]Standard laboratory safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a commercially available compound with well-defined chemical identifiers and a molecular structure that combines features of interest for medicinal chemistry and drug development. While detailed studies on its synthesis and biological activity are not yet prevalent in the public domain, its structural characteristics suggest it could be a valuable tool for researchers. Further investigation into its synthesis, biological properties, and potential applications is warranted.

References

-

Churchill, G. (2024, May 20). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. BioIVT. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

Rons. (n.d.). This compound 500mg. Retrieved from [Link]

- Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry, 12(5), 555-571.

- Knizhnikova, A. N., et al. (2020). Preparation and use of N-acetyl-α-amino acids.

- van der Veken, P., et al. (2018). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound 500mg | rons [rons.odoo.com]

- 5. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 6. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Spectral Analysis of N-Acetyl Amino Acids: A Case Study of N-Acetylglycine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for N-Acetylglycine, a foundational N-acetyl amino acid. While the primary topic of interest was N-Acetyl-4'-tetrahydropyranylglycine, a thorough search of scientific literature and databases did not yield a complete set of publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for this specific derivative.

In the spirit of scientific integrity and to provide a valuable resource, this guide will focus on the well-characterized spectral features of N-Acetylglycine. The principles and methodologies discussed herein are directly applicable to the analysis of more complex derivatives such as this compound. We will also briefly discuss the expected spectral contributions of the tetrahydropyran moiety.

Introduction: The Importance of Spectral Characterization

N-acetylated amino acids are crucial in various biological processes and serve as key building blocks in synthetic organic chemistry and drug discovery. The addition of an acetyl group can significantly alter the physicochemical properties of an amino acid, influencing its solubility, stability, and biological activity. Accurate structural elucidation and purity assessment are paramount, and for this, a combination of spectroscopic techniques is indispensable. This guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-Acetylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard approach to obtaining high-quality NMR data for a sample like N-Acetylglycine is outlined below. The causality behind these steps is crucial for obtaining reproducible and interpretable results.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data for N-Acetylglycine

The proton NMR spectrum of N-Acetylglycine is relatively simple and provides clear structural information.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.03 | Singlet | 3H | -C(O)CH ₃ (Acetyl group) |

| ~3.73 | Singlet | 2H | -NHCH ₂(COOH) (Glycine α-protons) |

| ~8.0 (variable) | Broad Singlet | 1H | -NH - (Amide proton) |

| ~11.0 (variable) | Broad Singlet | 1H | -COOH (Carboxylic acid proton) |

Note: The chemical shifts of the NH and COOH protons are highly dependent on the solvent, concentration, and temperature.

Interpretation:

-

The singlet at approximately 2.03 ppm integrating to three protons is characteristic of the methyl group of the acetyl moiety. Its singlet nature indicates no adjacent protons.

-

The singlet at around 3.73 ppm, integrating to two protons, corresponds to the methylene (-CH₂-) group of the glycine backbone. Again, the singlet multiplicity is due to the absence of coupling with neighboring protons.

¹³C NMR Spectral Data for N-Acetylglycine

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~22.2 | C H₃- (Acetyl methyl carbon) |

| ~46.1 | -NHC H₂(COOH) (Glycine α-carbon) |

| ~174.4 | -C (O)CH₃ (Amide carbonyl carbon) |

| ~177.3 | -C OOH (Carboxylic acid carbonyl carbon) |

Interpretation:

-

The upfield signal around 22.2 ppm is typical for a methyl carbon of an acetyl group.

-

The signal at approximately 46.1 ppm corresponds to the α-carbon of the glycine unit.

-

The two downfield signals are characteristic of carbonyl carbons. The amide carbonyl appears around 174.4 ppm, while the carboxylic acid carbonyl is further downfield at about 177.3 ppm.

Expected NMR Contributions from a 4'-Tetrahydropyranyl Group

If a tetrahydropyran (THP) group were attached at the 4'-position of the glycine, we would expect to see additional signals in both the ¹H and ¹³C NMR spectra.

-

¹H NMR: The THP ring would introduce a set of complex multiplets in the region of approximately 1.5-1.8 ppm and 3.5-4.0 ppm. The protons on the carbons adjacent to the oxygen atom (-O-CH₂-) would be the most downfield.

-

¹³C NMR: The THP ring would typically show three additional signals for the three pairs of chemically equivalent carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common and convenient method for obtaining the IR spectrum of a solid sample.

Workflow for ATR-IR Spectroscopy

Caption: Workflow for obtaining an ATR-IR spectrum.

IR Spectral Data for N-Acetylglycine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3340 | Strong, Sharp | N-H stretch (Amide) |

| 2500-3000 | Broad | O-H stretch (Carboxylic acid) |

| ~2980 | Weak | C-H stretch |

| ~1725 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1640 | Strong, Sharp | C=O stretch (Amide I band) |

| ~1550 | Strong | N-H bend (Amide II band) |

Interpretation:

-

The sharp, strong absorption around 3340 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.[1]

-

The very broad absorption in the 2500-3000 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1]

-

The strong, sharp peak at approximately 1725 cm⁻¹ is due to the carbonyl stretch of the carboxylic acid group.

-

The strong absorption around 1640 cm⁻¹ is the amide I band, which is primarily due to the C=O stretching vibration of the amide.

-

The strong band near 1550 cm⁻¹ is the amide II band, arising from a combination of N-H bending and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like N-Acetylglycine, as it typically keeps the molecule intact.

Workflow for ESI-Mass Spectrometry

Caption: Workflow for ESI-Mass Spectrometry analysis.

Mass Spectral Data for N-Acetylglycine

The molecular weight of N-Acetylglycine (C₄H₇NO₃) is 117.10 g/mol .[2]

| m/z (Mass-to-Charge Ratio) | Ion |

| 118.0 | [M+H]⁺ (Protonated molecule) |

| 140.0 | [M+Na]⁺ (Sodium adduct) |

| 76.0 | [M-C₂H₃O+H]⁺ (Loss of acetyl group) |

| 43.0 | [C₂H₃O]⁺ (Acetyl cation) |

Interpretation:

-

In positive ion mode ESI-MS, the most common observation is the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight plus the mass of a proton. For N-Acetylglycine, this would be 118.0.

-

The formation of adducts with alkali metals, such as the sodium adduct [M+Na]⁺ at m/z 140.0, is also very common.

-

Fragmentation can occur, and a common loss for N-acetylated compounds is the acetyl group, leading to a fragment at m/z 76.0. The acetyl group itself can be observed as a cation at m/z 43.0.

Conclusion

The comprehensive spectral analysis of N-Acetylglycine using NMR, IR, and Mass Spectrometry provides unambiguous confirmation of its chemical structure. Each technique offers complementary information, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and fragmentation patterns. The methodologies and interpretative principles detailed in this guide serve as a robust foundation for the characterization of more complex N-acetyl amino acid derivatives, including this compound, and are essential for ensuring the quality and integrity of these compounds in research and development.

References

-

PubChem. Acetylglycine. National Center for Biotechnology Information. [Link]

-

NIST. Glycine, N-acetyl-. NIST Chemistry WebBook. [Link]

-

Biological Magnetic Resonance Bank. N-acetylglycine. [Link]

-

Newman, R., & Badger, R. M. (1951). The Infrared Spectra of N‐Acetylglycine and Diketopiperazine in Polarized Radiation at 25° and at −185°C. The Journal of Chemical Physics, 19(9), 1147–1153. [Link]

Sources

A Methodological Framework for Determining the Solubility and Stability of N-Acetyl-4'-tetrahydropyranylglycine in Common Laboratory Solvents

Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among these, solubility and stability are foundational pillars that dictate bioavailability, formulation strategies, and shelf-life.[1][2][3] This technical guide presents a comprehensive framework for characterizing the solubility and stability of N-Acetyl-4'-tetrahydropyranylglycine, a novel N-acetylated amino acid derivative. As specific experimental data for this compound is not yet widely available, this document provides robust, field-proven methodologies and protocols. It explains the causality behind experimental choices, enabling researchers to generate reliable and reproducible data. The guide details protocols for kinetic and thermodynamic solubility assessment, outlines strategies for forced degradation studies, and provides a roadmap for long-term stability testing in alignment with ICH guidelines.

Part 1: The Imperative of Early-Stage Physicochemical Characterization

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial, and solubility is a primary determinant of these factors.[2][4] Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in developing suitable formulations for both preclinical and clinical studies.[1][5][6] Similarly, understanding a compound's intrinsic stability is essential for developing a robust manufacturing process, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[1]

This compound combines three key structural motifs:

-

N-Acetylglycine backbone: This feature imparts polarity and potential for hydrogen bonding, influencing aqueous solubility. N-acetylation generally modifies the physicochemical properties of amino acids.[7][8][9]

-

Hydrophobic core: The glycine alpha-carbon substituent contributes to the overall lipophilicity.

-

Tetrahydropyranyl (THP) ether: THP ethers are common protecting groups for alcohols, known for their stability under basic conditions but lability to acid.[10][11][12][13] This moiety is a critical consideration for stability, particularly at low pH.

Given this structure, a systematic evaluation of its solubility across a range of solvents and its stability under various stress conditions is a prerequisite for further development.

Part 2: Solubility Determination: A Two-Tiered Approach

Solubility can be assessed under kinetic or thermodynamic conditions, each providing different but complementary insights.[14][15] Kinetic solubility is a high-throughput measurement valuable for early discovery, while thermodynamic solubility provides the true equilibrium value essential for formulation development.[6][16]

Tier 1: High-Throughput Kinetic Solubility Assessment

The objective of kinetic solubility testing is to rapidly determine the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[16][17][18] This mimics many in vitro biological assays where compounds are introduced via DMSO.[19]

Illustrative Data for this compound (Hypothetical):

| Solvent System (pH 7.4) | Method | Incubation Time | Apparent Solubility (µg/mL) | Classification |

| Phosphate Buffered Saline (PBS) | Nephelometry | 2 hours | 45 | Moderately Soluble |

| PBS + 5% DMSO | Nephelometry | 2 hours | 75 | Soluble |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | UV Spectroscopy | 2 hours | 60 | Soluble |

| Fed State Simulated Intestinal Fluid (FeSSIF) | UV Spectroscopy | 2 hours | 50 | Moderately Soluble |

Protocol 1: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[17]

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.[17]

-

Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final DMSO concentration of 2%.[19]

-

Incubation: Mix the plate thoroughly and incubate at room temperature (25°C) for 2 hours.[14][17]

-

Measurement: Measure the light scattering in each well using a nephelometer. The point of precipitation is identified by a sharp increase in scattered light compared to buffer-only controls.[16][17]

Causality & Insight: Nephelometry is chosen for its speed and sensitivity to particulate matter, making it ideal for high-throughput screening.[2] Starting from a DMSO stock reflects the conditions of many biological screens, providing data that is directly relevant to interpreting assay results.[16]

Tier 2: Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true saturation concentration of a compound in a solvent at equilibrium.[15][20] This is a more time-consuming but crucial measurement for preclinical formulation and toxicology studies.[6] The shake-flask method is the gold standard.[14]

Illustrative Data for this compound (Hypothetical):

| Solvent | Method | Incubation Time | Equilibrium Solubility (mg/mL) |

| Water (pH 7.0) | Shake-Flask HPLC-UV | 24 hours | 0.035 |

| 0.1 M HCl (pH 1.0) | Shake-Flask HPLC-UV | 24 hours | 0.020 (with degradation) |

| PBS (pH 7.4) | Shake-Flask HPLC-UV | 24 hours | 0.040 |

| Propylene Glycol | Shake-Flask HPLC-UV | 24 hours | 15.5 |

| Polyethylene Glycol 400 (PEG 400) | Shake-Flask HPLC-UV | 24 hours | 25.0 |

| Ethanol | Shake-Flask HPLC-UV | 24 hours | 8.2 |

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing 1 mL of the selected solvent.[20]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.[14][20]

-

Separation: After incubation, separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a 0.45 µm filter.[14]

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.[6][21]

Causality & Insight: The 24-hour incubation period is critical to ensure the system reaches true thermodynamic equilibrium.[20] Using HPLC-UV for quantification provides specificity and accuracy, distinguishing the parent compound from any potential degradants, which is particularly important in acidic or basic media.[6] The low solubility in 0.1 M HCl coupled with observed degradation points directly to the acid-lability of the THP ether group.[10][11]

Part 3: Stability Assessment: Probing for Liabilities

Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[22][23] This process begins with forced degradation studies and culminates in long-term stability trials according to ICH guidelines.[24][25]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[26][27][28] This is critical for developing stability-indicating analytical methods.[29][30] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[27][30]

Workflow for a Forced Degradation Study

Caption: Workflow for Forced Degradation Studies.

Summary of Expected Stability Profile for this compound:

| Condition | Severity | Expected Outcome | Primary Degradation Pathway |

| Acidic | 0.1 M HCl, 60°C | High Degradation | Cleavage of the THP ether to form 5-hydroxypentanal and N-Acetylglycine derivative.[12][13] |

| Basic | 0.1 M NaOH, 60°C | Stable | THP ethers are generally stable to basic conditions.[10][11] |

| Oxidative | 3% H₂O₂, RT | Likely Stable | The molecule lacks functional groups highly susceptible to oxidation. |

| Thermal | 80°C, 75% RH | Likely Stable | Stability will depend on the solid-state properties (e.g., melting point). |

| Photolytic | ICH Q1B conditions | Likely Stable | The molecule lacks a significant chromophore, suggesting low photosensitivity.[26] |

Causality & Insight: The most significant liability for this molecule is acid hydrolysis due to the THP ether.[12] The analytical method must be able to resolve the parent peak from the resulting degradation products. A mass balance assessment, where the decrease in parent API concentration is accounted for by the sum of the degradant peaks, is crucial for validating that the method detects all major degradation products.[29]

ICH-Compliant Stability Studies

Following forced degradation, formal stability studies are conducted on representative batches of the drug substance under long-term and accelerated storage conditions as defined by ICH guideline Q1A(R2).[22][23][25]

Protocol 3: Long-Term and Accelerated Stability Study

-

Batch Selection: Use at least one primary batch of this compound.

-

Storage Conditions:

-

Testing Schedule:

-

Tests to Perform: At each time point, the sample should be tested for appearance, assay, purity (by a validated stability-indicating HPLC method), and any other critical quality attributes.[22]

Logical Flow for Stability Program

Caption: Logical progression of a drug substance stability program.

Part 4: Synthesis and Recommendations

-

Solubility: The compound is predicted to have low to moderate aqueous solubility. For preclinical in vivo studies, formulation strategies using co-solvents like PEG 400 or propylene glycol will likely be necessary to achieve the desired exposure levels.[31][32]

-

Stability: The primary stability concern is the acid-labile THP ether.[10][12] This has significant implications:

-

Formulation: Aqueous formulations must be buffered to a neutral or slightly basic pH to ensure stability.

-

Oral Bioavailability: Degradation in the acidic environment of the stomach could be a major challenge, potentially requiring an enteric-coated formulation for oral delivery.

-

-

Analytical Method: A robust, stability-indicating HPLC method is non-negotiable. The method must be validated to demonstrate specificity, capable of separating the parent compound from all potential degradants identified during the forced degradation studies.[29]

By following the structured, hypothesis-driven methodologies outlined in this guide, researchers can efficiently and accurately characterize the solubility and stability of this compound, generating the critical data needed to make informed decisions and advance this promising compound through the drug development pipeline.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

BioDuro. ADME Solubility Assay. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

Wikipedia. Tetrahydropyran. [Link]

-

Drug Development & Delivery. (2024). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

- Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

- Lee, T. Y., et al. (2011).

- International Journal of Pharmaceutical Sciences and Research. (2013).

-

AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]

- Journal of Applied Pharmaceutical Science. (2012).

- RSC Publishing. (2015). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

-

Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]

- MDPI. (2021).

- PubMed. (2021).

- NIH. (2022).

-

Technobis Crystallization Systems. (2021). Solvent selection for process development. [Link]

- ACS Publications. (2021). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling.

- ACS Publications. (2021). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling.

-

Wikipedia. Amino acid. [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. books.rsc.org [books.rsc.org]

- 5. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 6. evotec.com [evotec.com]

- 7. N-Ace: using solvent accessibility and physicochemical properties to identify protein N-acetylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 14. enamine.net [enamine.net]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. charnwooddiscovery.com [charnwooddiscovery.com]

- 20. In-vitro Thermodynamic Solubility [protocols.io]

- 21. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 22. database.ich.org [database.ich.org]

- 23. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. m.youtube.com [m.youtube.com]

- 25. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 26. fda.gov [fda.gov]

- 27. resolvemass.ca [resolvemass.ca]

- 28. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. onyxipca.com [onyxipca.com]

- 30. biopharminternational.com [biopharminternational.com]

- 31. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 32. admescope.com [admescope.com]

A Technical Guide to the Exploration of Potential Biological Activities of N-Acetyl-4'-tetrahydropyranylglycine Derivatives

Abstract: The confluence of robust structural motifs in medicinal chemistry often yields novel molecular scaffolds with significant therapeutic potential. This guide focuses on the N-Acetyl-4'-tetrahydropyranylglycine (NATG) scaffold, a unique combination of the bio-friendly N-acetylglycine core and the pharmacokinetically advantageous tetrahydropyran (THP) ring. While direct biological data on NATG derivatives is nascent, the established properties of its constituent parts provide a compelling rationale for its exploration. This document serves as a technical and strategic roadmap for researchers and drug development professionals, outlining a logical, tiered approach to the synthesis, biological screening, and mechanistic elucidation of novel NATG derivatives. We present detailed experimental protocols and workflows designed to systematically uncover potential activities in oncology, immunology, and neurology, thereby providing a foundational framework for launching a drug discovery program centered on this promising chemical class.

Introduction to the Core Molecular Scaffolds

The design of novel therapeutic agents often involves the strategic combination of chemical moieties with known, favorable properties. The NATG scaffold is a prime example of this approach, leveraging the strengths of both the tetrahydropyran ring and the N-acetylglycine backbone.

The Tetrahydropyran (THP) Moiety: A Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a saturated heterocyclic ether that has become a staple in modern drug design. Its utility stems from a unique combination of physical and chemical properties that positively influence a molecule's overall drug-like characteristics.

-

Bioisosterism and Pharmacokinetics: The THP ring is often employed as a bioisostere of a cyclohexane ring.[1] However, the replacement of a methylene group (CH₂) with an oxygen atom significantly reduces the lipophilicity of the moiety.[1] This is a critical advantage in drug development, as excessively high lipophilicity can lead to poor solubility, non-specific binding, and unfavorable metabolic profiles. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, which can enhance binding affinity and selectivity.[1]

-

ADME Profile Improvement: The incorporation of THP has been shown to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1] This modulation helps in achieving more favorable pharmacokinetic properties, which is a common hurdle in the transition from a lead compound to a clinical candidate. Numerous approved drugs, such as the JAK1 inhibitor filgotinib and the AML treatment gilteritinib, feature a THP moiety, underscoring its value in creating successful therapeutics.[1]

The N-Acetylglycine Moiety: A Versatile and Biocompatible Core

N-acetylglycine, the acetylated form of the simplest amino acid, glycine, serves as a highly versatile and biocompatible building block.[2] Its presence in a larger molecule confers several advantages.

-

Enhanced Stability and Solubility: The N-acetylation protects the amino group from unwanted reactions and can improve the molecule's overall stability and solubility, which are crucial for formulation and bioavailability.[2]

-

Biological Relevance of Glycine: Glycine itself is a key neurotransmitter and plays a role in various physiological processes.[3] Derivatives of glycine have been explored for a wide range of therapeutic applications, including as anti-inflammatory agents and as modulators of the glycine transporter 1 (GlyT1) for potential antipsychotic effects.[4][5] The anti-inflammatory and cytoprotective effects of glycine and its derivatives are well-documented in preclinical models.[3]

Rationale for the this compound (NATG) Scaffold

The combination of these two moieties into the NATG scaffold presents a compelling starting point for a discovery campaign. We hypothesize that the THP group will confer favorable pharmacokinetic properties (solubility, metabolic stability) while the N-acetylglycine core provides a biocompatible handle that can be oriented towards a biological target. By creating a library of derivatives with substitutions at various positions, one can systematically explore the structure-activity relationship (SAR) and identify compounds with potent and selective biological activity.

General Synthesis Strategy

The synthesis of a library of NATG derivatives can be approached through established and reliable organic chemistry methodologies. A plausible and flexible route involves the coupling of a functionalized tetrahydropyran amine with N-acetylglycine.

The causality behind this choice of strategy is its modularity. Key intermediates, such as 4-aminotetrahydropyran and activated N-acetylglycine, can be prepared on a large scale. The final amide coupling step can then be used to join various substituted THP rings or modified glycine analogs, allowing for the rapid generation of a diverse library of final compounds for screening.

Caption: Proposed synthetic workflow for generating a library of NATG derivatives.

A Tiered Strategy for Biological Activity Screening

To efficiently identify potential biological activities from a new library of compounds, a tiered screening approach is recommended. This strategy begins with broad, high-throughput phenotypic assays to identify "hits" in major therapeutic areas suggested by the parent scaffolds. Positive hits are then subjected to more specific secondary and mechanistic assays.

Caption: A tiered workflow for screening and identifying lead NATG candidates.

Experimental Protocol 1: In Vitro Anticancer Activity (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It serves as a robust and high-throughput method to measure the cytotoxic or cytostatic effects of compounds on cancer cell lines. Podophyllotoxin derivatives containing N-acetyl groups have shown potent anticancer activities, providing a rationale for this screening cascade.[6][7]

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical, T-24 - bladder, H460 - lung) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.[6]

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of each NATG derivative in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).[7]

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Experimental Protocol 2: In Vitro Anti-inflammatory Activity (Griess Assay)

Rationale: Many inflammatory conditions are characterized by the overproduction of nitric oxide (NO) by macrophages. This protocol uses lipopolysaccharide (LPS) to stimulate macrophages (like RAW 264.7 cells) to produce NO. The Griess assay quantifies nitrite, a stable breakdown product of NO, in the culture supernatant. This screen is based on the known anti-inflammatory potential of glycine derivatives.[5]

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS at 37°C and 5% CO₂.

-

Cell Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of NATG derivatives (1 µM to 100 µM) for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Include a vehicle control (DMSO + LPS) and a positive control (e.g., Dexamethasone).

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. A pink/magenta color will develop.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Mechanistic Elucidation of "Hit" Compounds

Once a "hit" compound is confirmed and its potency (e.g., IC₅₀ or EC₅₀) is determined, the next critical step is to understand its mechanism of action. This involves moving from a phenotypic observation (e.g., "it kills cancer cells") to a molecular understanding (e.g., "it induces apoptosis by activating caspase-3").

Example Pathway: Investigating an Anticancer "Hit"

A compound showing potent cytotoxicity against a cancer cell line in the primary screen warrants further investigation to determine if it is inducing programmed cell death (apoptosis) and/or causing cell cycle arrest.

Experimental Protocol 3: Cell Cycle Analysis by Flow Cytometry

Rationale: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) and often leading to apoptosis. This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to quantify the DNA content of cells and thereby determine the distribution of cells in each phase of the cell cycle.[7]

Methodology:

-

Treatment: Seed T-24 cells (or another sensitive line) in a 6-well plate. Treat the cells with the NATG "hit" compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells (to include apoptotic cells). Wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the vehicle control. An accumulation of cells in a particular phase indicates cell cycle arrest.[7]

Caption: A potential apoptotic signaling pathway induced by an NATG derivative.

Data Interpretation and Lead Optimization

The ultimate goal of this screening cascade is to generate robust data for making informed decisions about which compounds to advance. All quantitative data should be summarized for clear comparison.

Hypothetical Screening Data Summary

| Compound ID | Modification | Anticancer IC₅₀ (HeLa, µM) | Anti-inflammatory IC₅₀ (NO₂, µM) | GlyT1 Inhibition IC₅₀ (µM) |

| NATG-001 | Unsubstituted | > 100 | 85.2 | > 100 |

| NATG-002 | 4'-Fluoro (THP) | 75.6 | 60.1 | 90.4 |

| NATG-003 | 3'-Hydroxy (THP) | 15.3 | 22.5 | > 100 |

| NATG-004 | 4-Cl-Phenyl (Gly) | 8.1 | 9.7 | > 100 |

| NATG-005 | 4-MeO-Phenyl (Gly) | 24.9 | 35.8 | > 100 |

From this hypothetical data, compound NATG-004 emerges as a potent dual-activity hit for both anticancer and anti-inflammatory pathways. This would make it a priority candidate for mechanistic studies and further optimization. The data also begins to build a Structure-Activity Relationship (SAR), suggesting that aromatic substitutions on the glycine nitrogen might be more beneficial for these activities than substitutions on the THP ring.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for therapeutic innovation. By logically combining the favorable pharmacokinetic properties of the tetrahydropyran ring with the biocompatible and functionally relevant N-acetylglycine core, a foundation is laid for the discovery of novel drug candidates. The tiered screening and mechanistic elucidation strategy detailed in this guide provides a comprehensive and efficient framework for any research team aiming to unlock the potential of these derivatives. Through systematic synthesis, screening, and analysis, NATG derivatives could yield valuable leads for the next generation of treatments in oncology, inflammatory diseases, and beyond.

References

-

Title: Design, synthesis, and biological evaluation of novel peptide Gly(3) -MC62 analogues as potential antidiabetic agents Source: PubMed URL: [Link]

-

Title: The Chemistry and Pharmacology of Tetrahydropyridines Source: Ingenta Connect URL: [Link]

-

Title: Tetrahydropyridines: a recent update for their multicomponent synthesis Source: PubMed Central URL: [Link]

-

Title: The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 Source: Auctores Journals URL: [Link]

-

Title: Identification of novel N-acetylcysteine derivatives for the treatment of hepatocellular injury Source: Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents Source: PubMed Central URL: [Link]

-

Title: Synthesis and Characterization of Low Molecular Weight Organogelators Derived from Amide Derivatives of N-acetylglycine Source: ResearchGate URL: [Link]

-

Title: Pharmacological evaluation of a novel assay for detecting glycine transporter 1 inhibitors and their antipsychotic potential Source: PubMed URL: [Link]

-

Title: Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents Source: PubMed URL: [Link]

-

Title: Evaluation of Pharmacokinetics and Pharmacodynamics of BI 425809, a Novel GlyT1 Inhibitor: Translational Studies Source: ResearchGate URL: [Link]

- Title: Process for synthesis of N-acetylglycine Source: Google Patents URL

-

Title: One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO Source: Bulletin of Chemical Reaction Engineering & Catalysis URL: [Link]

-

Title: Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents Source: Frontiers in Chemistry URL: [Link]

-

Title: Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents Source: MDPI URL: [Link]

-

Title: The chemistry and biological activities of N-acetylcysteine Source: PubMed URL: [Link]

-

Title: The effect of glycine administration on the characteristics of physiological systems in human adults: A systematic review Source: PubMed Central URL: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The effect of glycine administration on the characteristics of physiological systems in human adults: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological evaluation of a novel assay for detecting glycine transporter 1 inhibitors and their antipsychotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents [frontiersin.org]

N-Acetyl-4'-tetrahydropyranylglycine: A Scaffolding Approach to Novel Amino Acid Analogue Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Innovation in Amino Acid Analogue Design

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced pharmacological profiles is relentless. Non-proteinogenic amino acids, those not found among the 22 protein-encoding amino acids, represent a fertile ground for innovation. Their structural diversity allows for the fine-tuning of physiochemical properties, metabolic stability, and target engagement. This guide introduces N-Acetyl-4'-tetrahydropyranylglycine, a novel, rationally designed amino acid analogue, and explores its potential as a valuable building block in medicinal chemistry. By dissecting its constituent parts—the N-acetylglycine core and the tetrahydropyran substituent—we can build a compelling case for its synthesis and investigation.

N-acyl amino acids (NAAAs) are a significant class of endogenous signaling molecules, with roles in pain, inflammation, and metabolic homeostasis.[1][2] The N-acetylation of amino acids, such as in the well-known N-acetylcysteine (NAC), can enhance stability and modulate biological activity.[3][4] Concurrently, the tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry.[5] Often employed as a bioisosteric replacement for a cyclohexyl group, the THP moiety can improve aqueous solubility, reduce lipophilicity, and introduce a hydrogen bond acceptor (the ether oxygen), thereby enhancing absorption, distribution, metabolism, and excretion (ADME) profiles and target binding interactions.[6] The strategic combination of these two motifs in this compound presents a unique opportunity to create a novel analogue with potentially favorable drug-like properties.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's physicochemical properties is foundational to predicting its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | 2-acetamido-2-(oxan-4-yl)acetic acid | [7] |

| CAS Number | 1219171-26-2 | [7] |

| Molecular Formula | C9H15NO4 | [7] |

| Molecular Weight | 201.222 g/mol | [7] |

| Canonical SMILES | CC(=O)NC(C(=O)O)C1CCOCC1 | [7] |

| State | Solid | [7] |

| Purity | >97% (Commercially available) | [7] |

The structure of this compound features a chiral center at the alpha-carbon, indicating the potential for stereoisomers with distinct biological activities. The tetrahydropyran ring introduces conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation for target binding. The N-acetyl group provides a hydrogen bond donor and acceptor, while the carboxylic acid offers a key site for ionic interactions or further derivatization.

Proposed Synthetic Strategy: A Pathway to this compound

Experimental Protocol: A Hypothetical Three-Step Synthesis

-

Step 1: Synthesis of 2-amino-2-(oxan-4-yl)acetic acid.

-

Rationale: This step creates the core amino acid structure. A plausible method involves the reaction of tetrahydropyran-4-carbaldehyde with ammonia and cyanide (a Strecker synthesis), followed by hydrolysis of the resulting aminonitrile.

-

Procedure:

-

To a stirred solution of tetrahydropyran-4-carbaldehyde in a suitable solvent (e.g., methanol/water), add ammonium chloride followed by potassium cyanide at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Hydrolyze the crude aminonitrile intermediate with a strong acid (e.g., 6M HCl) under reflux for 12 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the amino acid.

-

Filter, wash with cold water, and dry the product.

-

Characterize the intermediate by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

-

-

Step 2: N-Acetylation.

-

Rationale: This step introduces the acetyl group to the primary amine. Acetic anhydride is a common and effective acetylating agent for amino acids.

-

Procedure:

-

Suspend the 2-amino-2-(oxan-4-yl)acetic acid in a mixture of water and a suitable organic solvent (e.g., dioxane).

-

Cool the suspension to 0°C and add acetic anhydride dropwise while maintaining the pH between 8-9 with the addition of aqueous sodium hydroxide.

-

After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

-

Acidify the reaction mixture with dilute HCl to a pH of ~2.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

-

Step 3: Purification and Characterization.

-

Rationale: Ensuring the purity of the final compound is critical for subsequent biological evaluation.

-

Procedure:

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

-

-

Caption: Proposed synthetic workflow for this compound.

Hypothesized Biological Activities and Potential Applications

The true value of a novel analogue lies in its potential biological activity. By examining related chemical structures, we can formulate educated hypotheses about the pharmacological relevance of this compound.

-

CNS Disorders: The structural similarity to glycine and the presence of the N-acetyl group, which can in some cases aid in crossing the blood-brain barrier, suggest potential activity in the central nervous system.[4] N-acyl glycine derivatives have been investigated for their roles in neuromodulation.[8] This analogue could be explored for its effects on glycine transporters or as a ligand for CNS receptors.

-

Anti-inflammatory and Analgesic Properties: N-acyl amino acids are increasingly recognized for their analgesic and anti-inflammatory effects.[9] The introduction of the THP moiety could modulate the pharmacokinetic profile of the N-acetylglycine core, potentially leading to a longer duration of action or improved tissue distribution in inflammatory models.

-

Anticancer Potential: The tetrahydropyran ring is a component of numerous natural products with antitumor activity.[10][11] Furthermore, analogues of N-acetylcysteine have been designed and evaluated as anticancer agents.[12] The unique combination in this compound could offer a novel scaffold for the development of cytotoxic or cytostatic agents. Some podophyllotoxin derivatives with C-4 substitutions, including N-acetylamino groups, have shown promising anticancer activity.[13]

Proposed Experimental Workflow for Biological Evaluation

A systematic and rigorous evaluation is necessary to elucidate the biological activity of this compound.

Caption: A workflow for the biological evaluation of the novel analogue.

Detailed Methodologies

-

Initial In Vitro Screening:

-

Objective: To identify potential biological targets.

-

Protocol: Screen the compound against a broad panel of receptors, enzymes, and transporters relevant to CNS disorders, inflammation, and oncology (e.g., GPCRs, kinases, ion channels). Commercially available screening services can provide a cost-effective initial assessment.

-

-

Cell-Based Functional Assays:

-

Objective: To determine the effect of the compound on cellular processes.

-

Protocol (Example: Anti-inflammatory Assay):

-

Culture murine macrophages (e.g., RAW 264.7 cells) in DMEM supplemented with 10% FBS.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

-

Determine the IC₅₀ value of the compound.

-

-

-

In Vitro ADME/Toxicity Profiling:

-

Objective: To assess the drug-like properties of the compound.

-

Protocol:

-

Solubility: Determine the kinetic and thermodynamic solubility in phosphate-buffered saline (PBS).

-

Metabolic Stability: Incubate the compound with liver microsomes and measure its depletion over time using LC-MS/MS.

-

Cytotoxicity: Assess the toxicity of the compound against a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) using an MTT assay.

-

-

Conclusion and Future Outlook

This compound stands as a promising yet unexplored amino acid analogue. Its design is rooted in the established principles of medicinal chemistry, combining the favorable characteristics of the N-acetyl amino acid scaffold with the ADME-enhancing properties of the tetrahydropyran moiety. The proposed synthetic route is feasible, and the outlined biological evaluation workflow provides a clear path to understanding its therapeutic potential. While this guide is based on extrapolation from related compounds, the scientific rationale is strong. The synthesis and characterization of this compound would be a valuable contribution to the field, potentially yielding a novel scaffold for the development of therapeutics in oncology, neurology, and inflammatory diseases. The next critical step is the empirical validation of these hypotheses through rigorous chemical synthesis and biological testing.

References

- Vertex AI Search. (2024-05-16).

- Fluorochem. This compound.

- PharmaBlock. Tetrahydropyrans in Drug Discovery.

- Ross, H. R., et al. (2009). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 158(1), 191–204.

- Benchchem. (2025-12). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.

- Lee, D. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(12), 379.

- Raghavan, S. A., et al. (2022). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Pharmaceuticals, 15(6), 723.

- Wikipedia. Tetrahydropyran.

- Wikipedia. N-Acylamides.

- Cheméo. Chemical Properties of Glycine, N-acetyl- (CAS 543-24-8).

- Saghatelian, A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 822.

- Bradshaw, H. B., & Walker, J. M. (2019). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. The AAPS Journal, 21(1), 14.

- PubChem. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483.

- Qi, D., et al. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO.

- PubChem. Acetylglycine | C4H7NO3 | CID 10972.

- Aruoma, O. I., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117-4129.

- Brown, K. K., et al. (1995). Synthesis and antimelanoma activity of analogues of N-acetyl-4-S-cysteaminylphenol. Journal of Medicinal Chemistry, 38(10), 1696–1702.

- Wakamatsu, H., et al. (1973). Process for synthesis of N-acetylglycine. U.S.

- Qi, D., et al. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO.

- Bodor, N. (2012). Soft anticholinergic esters. U.S.

- Li, L., et al. (2013). Design, Synthesis and Biological Evaluation of N-Acetyl-S-(pchlorophenylcarbamoyl)cysteine and Its Analogs as a Novel Class of Anticancer Agents. Molecules, 18(10), 12539–12554.

- You, Y. (2005). Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents. Current Medicinal Chemistry, 12(1), 89-100.

- Suparpprom, C., & Vilaivan, T. (2001). Synthesis of 2-[4'-(ethylcarbamoyl)phenyl]-N-acetylglycine, the proposed structure for giganticine.

- Khan, K. M., et al. (2019). Synthesis and Characterization of Low Molecular Weight Organogelators Derived from Amide Derivatives of N-acetylglycine. Journal of the Chemical Society of Pakistan, 41(1), 99-104.

- Moreadith, R. W., & Hunt, B. (2015). Bio-available n-acetyl creatine species and compositions thereof. U.S.

- National Institute of Standards and Technology. Glycine, N-acetyl-. NIST WebBook.

- Glaxo Group Limited. (2001). Crystalline N-acetyl neuraminic acid derivatives and process for their preparation. U.S.

- Ellsworth, B. A., et al. (2013). Sulfanyl-tetrahydropyran-based compounds and methods of their use. U.S.

- Sigma-Aldrich. N-Acetyl-N-methylglycine.

- PubChem. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035.

- Cumberland Pharmaceuticals Inc. (2016). Acetylcysteine compositions and methods of use thereof. U.S.

- Aslam, S., et al. (2019). In vitro activities of N-acetyl cysteine and levofloxacin as a catheter lock therapy against catheter-associated infections. Journal of Applied Microbiology, 127(4), 1037-1046.

- Kos, J., et al. (2018). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. Molecules, 23(12), 3290.

- Wang, Y., et al. (2019). Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents. Frontiers in Chemistry, 7, 283.

Sources

- 1. N-Acylamides - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 11. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of N-Acetyl-S-(pchlorophenylcarbamoyl)cysteine and Its Analogs as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]